molecular formula C8H9BrClNO B12105217 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol

2-Amino-2-(3-bromo-4-chlorophenyl)ethanol

Cat. No.: B12105217
M. Wt: 250.52 g/mol
InChI Key: JSIJIJDMBWBMKV-UHFFFAOYSA-N
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Description

(2S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol is an organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process may include halogenation, reduction, and amination steps, optimized for large-scale production to ensure cost-effectiveness and high yield.

Types of Reactions:

    Oxidation: The hydroxyl group in (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the halogenated phenyl ring, to yield dehalogenated products.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-amino-2-(3-bromo-4-chlorophenyl)acetaldehyde.

    Reduction: Formation of 2-amino-2-(3-bromo-4-chlorophenyl)ethane.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, influencing biological pathways and cellular processes. The bromine and chlorine substituents may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • (2S)-2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol
  • (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
  • (2S)-2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol

Comparison: Compared to its analogs, (2S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol exhibits unique properties due to the presence of both bromine and chlorine substituents. These halogens can influence the compound’s reactivity, stability, and biological activity, making it distinct in its applications and effectiveness.

Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-amino-2-(3-bromo-4-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2

InChI Key

JSIJIJDMBWBMKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Br)Cl

Origin of Product

United States

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